Product packaging for zinc;2-methylpropan-2-olate(Cat. No.:CAS No. 4278-43-7)

zinc;2-methylpropan-2-olate

Cat. No.: B1611370
CAS No.: 4278-43-7
M. Wt: 211.6 g/mol
InChI Key: DVGVEVPHJQJMPP-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Organozinc Chemistry

The journey of organozinc chemistry began in 1849 with Edward Frankland's synthesis of diethylzinc (B1219324). digitellinc.comwikipedia.org This discovery was a cornerstone in the development of the theory of valence. digitellinc.com Over the following decades, chemists like James Alfred Wanklyn, Aleksandr Mikhailovich Butlerov, and Sergei Nikolaevich Reformatskii further expanded the field, introducing new reactions and applications for organozinc reagents. digitellinc.com Initially, the high reactivity and pyrophoric nature of simple dialkylzinc compounds limited their widespread use. wikipedia.org However, the 20th century saw a shift towards the development of more stable and synthetically useful organozinc reagents. The introduction of alkoxide ligands, such as the tert-butoxide group, provided enhanced stability while maintaining the necessary reactivity for catalytic applications. This evolution from highly reactive alkylzinc compounds to more manageable alkoxides like zinc tert-butoxide marked a significant advancement in the field, paving the way for its current diverse applications.

Fundamental Characteristics and Structural Motifs of Zinc Alkoxides

Zinc tert-butoxide is a coordination compound with the chemical formula C8H18O2Zn. americanelements.comfishersci.cascbt.comrasayanconnect.com According to IUPAC nomenclature, it is designated as zinc 2-methylpropan-2-olate (B8740672), with alternative names including zinc bis(2-methyl-2-propanolate) and di-tert-butoxyzinc. americanelements.com

Structurally, zinc alkoxides, including zinc tert-butoxide, exhibit a tendency to form various aggregates. X-ray diffraction and NMR studies have been instrumental in characterizing these structures. For instance, t-butylzinc t-butoxide, a related compound, exists as a dimer in benzene (B151609) solution. rsc.org The coordination geometry around the zinc atom in these complexes is often tetrahedral. More complex structural motifs have also been identified, such as heterocubane structures in alkyl(alkoxy)zinc hydroxides. scispace.com These structures can be viewed as pre-organized forms of zinc oxide. scispace.com The nature of the ligands and the solvent can influence the dynamic behavior and the specific structural motif adopted in solution.

Strategic Importance in Modern Synthetic and Materials Science

Zinc tert-butoxide has emerged as a strategically important compound in both modern synthetic chemistry and materials science due to its versatility.

In synthetic chemistry , it functions as an effective Lewis acid catalyst in a variety of organic transformations. Its catalytic activity is notable in ring-opening polymerization (ROP) of cyclic esters like lactides, where it demonstrates high efficiency. Zinc complexes containing tert-butoxide ligands have achieved remarkable turnover frequencies in lactide polymerization at room temperature.

In the realm of materials science , zinc tert-butoxide serves as a valuable precursor for the synthesis of advanced materials. It is particularly significant in the preparation of zinc oxide (ZnO) and zinc sulfide (B99878) (ZnS) nanoparticles and thin films. fishersci.cachemicalbook.com The sol-gel process, utilizing zinc tert-butoxide, allows for the controlled synthesis of these nanomaterials at room temperature. fishersci.cachemicalbook.commyfisherstore.comthermofisher.com This control over particle size and morphology is crucial for their application in electronics, optoelectronics, sensors, and solar cells. Furthermore, its role extends to the chemical recycling of polyesters, showcasing its potential in promoting a circular economy.

Overview of Research Trajectories and Interdisciplinary Significance

Current research on zinc tert-butoxide is following several key trajectories, highlighting its interdisciplinary significance. One major area of focus is its application in catalysis, particularly in developing more efficient and selective polymerization catalysts. Another significant research direction is its use as a precursor for nanomaterials with tailored properties for specific applications in electronics and photocatalysis.

The compound's utility also extends into the field of coordination chemistry, where studies continue to explore the fundamental aspects of its structure, bonding, and reactivity. The equilibrium between different zinc species, such as zinc tert-butoxide and zinc peroxide, is a critical area of investigation for understanding its catalytic mechanisms. fishersci.cachemicalbook.com The interdisciplinary nature of this research connects organic synthesis, materials science, and coordination chemistry, underscoring the broad and evolving importance of zinc tert-butoxide in the scientific community.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18O2Zn B1611370 zinc;2-methylpropan-2-olate CAS No. 4278-43-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

zinc;2-methylpropan-2-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H9O.Zn/c2*1-4(2,3)5;/h2*1-3H3;/q2*-1;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVGVEVPHJQJMPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[O-].CC(C)(C)[O-].[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O2Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60557060
Record name Zinc bis(2-methylpropan-2-olate)
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URL https://comptox.epa.gov/dashboard/DTXSID60557060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4278-43-7
Record name Zinc bis(2-methylpropan-2-olate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60557060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structural Elucidation and Characterization of Zinc;2 Methylpropan 2 Olate and Its Adducts

Single-Crystal X-ray Diffraction Studies of Molecular and Polymeric Structures

While a definitive single-crystal X-ray structure of simple, unsolvated zinc;2-methylpropan-2-olate (B8740672) (Zn(OᵗBu)₂) is not prominently reported, extensive crystallographic studies have been conducted on its closely related adducts and derivatives. These studies reveal a strong preference for the formation of multinuclear aggregates with distinct structural motifs.

A prevalent structural feature in alkylzinc alkoxides is the heterocubane [Zn₄O₄] core. For instance, the crystal structures of methylzinc tert-butoxide and ethylzinc (B8376479) tert-butoxide have been elucidated as tetrameric species. The structure of tetra-μ₃-tert-butoxo-tetrakis(methylzinc) was determined as a tetrahydrofuran (B95107) (THF) solvate, [Zn₄(CH₃)₄(C₄H₉O)₄]·C₄H₈O. researchgate.net In this molecule, the zinc and oxygen atoms form a distorted cubane-like arrangement. researchgate.net Each zinc atom is part of this central Zn₄O₄ core and is also bonded to a methyl group, while each triply bridging (μ₃) oxygen atom is bonded to a tert-butyl group. researchgate.net This results in a distorted tetrahedral coordination geometry for both the zinc and oxygen atoms. researchgate.net A similar pseudo-cubic structure is observed for the ethyl analogue, [Zn₄(C₂H₅)₄(C₄H₉O)₄]. researchgate.net

These tetrameric, cubane-type structures are highly stable and are often considered pre-organized forms of zinc oxide. d-nb.info The study of these well-defined molecular clusters provides insight into the fundamental building blocks that can lead to materials like ZnO.

Compound Formula Crystal System Space Group Key Structural Feature Reference
Methylzinc tert-butoxide THF solvate[Zn₄(CH₃)₄(C₄H₉O)₄]·C₄H₈ONot specifiedNot specifiedPseudo-cubic Zn₄O₄ core researchgate.net
Ethylzinc tert-butoxide[Zn₄(C₂H₅)₄(C₄H₉O)₄]OrthorhombicFdddDistorted cubic Zn₄O₄ arrangement researchgate.net

Table 1: Crystallographic Data for Alkylzinc tert-Butoxide Adducts.

Solution-State Structural Investigations

The structure of zinc;2-methylpropan-2-olate in solution is dynamic and exists as an equilibrium of various aggregated species. Spectroscopic methods are vital for probing these solution-state structures.

Multinuclear NMR spectroscopy is a powerful tool for characterizing the ligand environment and aggregation of zinc tert-butoxide in solution. While detailed spectra for the simple Zn(OᵗBu)₂ are not extensively published, ¹³C NMR studies of related compounds show characteristic resonances for the tert-butoxy (B1229062) group. The quaternary carbon of the tert-butoxide ligand typically appears in the range of δ 70–75 ppm.

Advanced NMR techniques, such as Diffusion-Ordered Spectroscopy (DOSY), have been instrumental in studying the complex solution behavior of related zinc complexes. nih.govacs.org DOSY allows for the determination of diffusion coefficients, which can be correlated to the size and average molecular weight of species in solution, thereby providing insight into the degree of aggregation and the equilibria between monomers, dimers, and higher-order oligomers. nih.govacs.org

Infrared (IR) spectroscopy provides information on the vibrational modes of the molecule, confirming the presence of the tert-butoxide ligands and the Zn-O bonds. The IR spectrum of the intact precursor methylzinc tert-butoxide, [MeZnOtBu]₄, has been studied in the context of its thermolysis to zinc oxide. d-nb.info The spectrum shows characteristic bands associated with the organic ligands. d-nb.info

Specific vibrations of the tert-butyl group are identifiable. For instance, in related zinc complexes containing tert-butyl moieties, bands corresponding to the rocking of C-CH₃ vibrations and the symmetrical C-H deformation of the methyl groups are observed. nih.gov The Zn-O stretching vibrations are also a key feature, though their position can vary depending on the coordination environment and nuclearity of the zinc centers.

Vibrational Mode Typical Wavenumber (cm⁻¹) Reference
Symmetrical C-H deformation (tert-butyl)1362 nih.gov
Rocking C-CH₃ vibration (tert-butyl)1256 nih.gov

Table 2: Characteristic IR Bands for tert-Butyl Groups in Zinc Complexes.

Analysis of Nuclearity and Aggregation Behavior in Solution

This compound exhibits complex aggregation behavior in solution, rarely existing as a simple monomeric species. The nuclearity—the number of zinc atoms in a cluster—is highly dependent on the nature of the ligands, the solvent, and the concentration. researchgate.net

Studies on related organozinc compounds show that the steric bulk of the ligands is a key determinant of the aggregation state. For example, organozinc aminoalcoholates form tetramers, [RZn(dmae)]₄, with less bulky ligands, but form dimers, [RZn(tdmap)]₂, with more sterically demanding ligands. researchgate.net In some cases, mass spectrometry reveals a complex mixture of oligomers, from dimers to heptamers (Zn₂ to Zn₇), coexisting in solution. researchgate.net This dynamic equilibrium is characteristic of zinc alkoxides and related compounds. The use of techniques like NMR DOSY is crucial for understanding these complex solution equilibria by providing data on the average size of the aggregates present. nih.govacs.org

Characterization of Heterometallic Zincates and Mixed-Ligand Complexes

The tert-butoxide ligand is frequently incorporated into heterometallic and mixed-ligand zinc complexes. These species are often more stable and crystalline than the simple homoleptic alkoxide, making them more amenable to structural characterization.

Heterometallic Zincates: The co-complexation of zinc tert-butoxide with alkali-metal alkoxides, such as potassium tert-butoxide (KOᵗBu), leads to the formation of heterometallic zincates. rsc.org These 'ate' complexes exhibit enhanced reactivity and unique structures. X-ray crystallography has revealed the structures of several such potassium zincates, which often feature dimeric or polymeric motifs. For example, [(PMDETA)KZn(C₄H₅)(OtBu)₂]₂ displays a dimeric ladder-like structure where tert-butoxide groups bridge between potassium and zinc centers. rsc.org Another example is the polymeric structure of [(THF)₂K₂Zn(CH₂-3,5-Me₂-C₆H₃)₂(OtBu)₂]∞. rsc.org Heterometallic alkoxides involving zinc and tin have also been prepared by mixing zinc methoxy-ethoxide with tin tert-butoxide to create precursors for mixed-metal oxides. diva-portal.org

Mixed-Ligand Complexes: this compound can be a component in mixed-ligand systems. For instance, controlled oxidation of organozinc β-diketonates can produce stable, face-shared bis-heterocubane structures of the type [{Zn(OC(R)CHC(Me)O)₂Zn(Et)OEt}₂], where one of the ligands is an ethoxide derived from the selective oxidation of a Zn-ethyl bond. d-nb.info Additionally, binuclear zinc complexes containing both tri-tert-butoxysilanethiolate and bridging N,N'-donor ligands have been synthesized and structurally characterized, demonstrating the versatility of zinc to accommodate a variety of ligand types simultaneously. mostwiedzy.pl

Complex Type Example Compound/System Key Structural Feature Reference
Potassium Zincate[(PMDETA)KZn(C₄H₅)(OtBu)₂]₂Dimeric ladder motif with bridging OᵗBu rsc.org
Potassium Zincate[(THF)₂K₂Zn(CH₂-3,5-Me₂-C₆H₃)₂(OtBu)₂]∞Polymeric chain with bridging OᵗBu rsc.org
Mixed Main-Group AlkoxideZn/Sn alkoxide solutionPrecursor for heterometallic oxides diva-portal.org
Mixed-Ligand Oxygenated Cluster[{Zn(OC(Me)CHC(Me)O)₂Zn(Et)OEt}₂]Face-shared bis-heterocubane d-nb.info
Mixed-Ligand Thiolate[Zn{SSi(OtBu)₃}₂(μ-pyrazine)]₂Bridged binuclear complex mostwiedzy.pl

Table 3: Examples of Characterized Heterometallic and Mixed-Ligand Complexes.

Mechanistic Investigations of Reactions Involving Zinc;2 Methylpropan 2 Olate

Catalytic Reaction Pathways Elucidation

The ring-opening polymerization (ROP) of cyclic esters, such as lactides and ε-caprolactone, is a crucial method for producing biodegradable polyesters like polylactide (PLA) and polycaprolactone (B3415563) (PCL) nih.govmdpi.com. Zinc-based catalysts, including zinc;2-methylpropan-2-olate (B8740672), are effective in initiating these polymerizations. The most commonly accepted mechanism for this process is the coordination-insertion mechanism nih.govmdpi.com.

The catalytic cycle is initiated by the coordination of the monomer's carbonyl oxygen to the Lewis acidic zinc center. This coordination activates the monomer by making the carbonyl carbon more susceptible to nucleophilic attack. Subsequently, the alkoxide group (in this case, the 2-methylpropan-2-olate) attacks the activated carbonyl carbon, leading to the cleavage of the acyl-oxygen bond of the cyclic ester. This results in the insertion of the monomer into the zinc-alkoxide bond, thereby elongating the polymer chain. The process then continues with the coordination and insertion of subsequent monomer units.

Several zinc complexes have been studied for their catalytic activity in ROP. For instance, zinc complexes with salicylaldimine or phenoxy-imine ligands adopt a distorted tetrahedral geometry and are active in the ROP of rac-lactide mdpi.com. The steric and electronic properties of the ancillary ligands significantly influence the polymerization performance of the corresponding zinc complexes mdpi.com.

Catalyst SystemMonomerProposed MechanismKey Features
Zinc;2-methylpropan-2-olateLactide, ε-caprolactoneCoordination-InsertionInitiation via nucleophilic attack of the alkoxide.
Diethylzinc (B1219324)/Gallic Acidε-caprolactoneCoordination-InsertionProceeds through cleavage of the acyl-oxygen bond mdpi.com.
Zn(C6F5)2/Organic SuperbaseLactideBifunctional ActivationInvolves zwitterionic active species rsc.org.

The stereoselectivity of the polymerization can be influenced by factors such as the catalyst structure and the reaction solvent. For example, certain TMP-ligated zinc complexes have shown different stereoselectivities in the ROP of rac-lactide depending on the solvent used, likely due to solvent coordination mdpi.com.

Zinc alkylperoxides, which can be formed from zinc alkoxides like this compound and a hydroperoxide, are believed to be effective reagents for the epoxidation of electron-deficient olefins, such as enones researchgate.net. While the precise mechanism is still a subject of investigation, a general pathway has been proposed.

The reaction is thought to proceed through the formation of a zinc alkylperoxide species. This species then acts as the active oxidant. In the case of enones, the zinc center may coordinate to the carbonyl oxygen of the substrate, bringing the alkylperoxide group in close proximity to the carbon-carbon double bond. The nucleophilic peroxide then attacks the β-carbon of the enone in a Michael-type addition. This is followed by an intramolecular nucleophilic attack of the resulting enolate on the peroxide oxygen, leading to the formation of the epoxide ring and displacement of the zinc alkoxide.

Dimeric zinc complexes supported by β-diketiminate ligands have been reported to catalyze the epoxidation of enones researchgate.net. The catalytic activity and enantioselectivity, in the case of chiral catalysts, are influenced by the structure of the ligand supporting the zinc center. For instance, a chiral catalyst with an (S,S)-N,N′-bis(1-phenylethyl)aminotroponiminate ligand has been shown to achieve moderate enantioselectivity in the epoxidation of trans-chalcone researchgate.net.

SubstrateCatalyst SystemProposed IntermediateKey Mechanistic Step
EnonesZinc Alkylperoxide/tert-BuOOHZinc AlkylperoxideMichael-type addition of the peroxide researchgate.net.
trans-ChalconeDimeric Zinc Alkylperoxide with aminotroponiminate ligandDimeric Zinc ComplexIntramolecular epoxide formation researchgate.net.

Zinc-catalyzed hydroboration of N-heteroarenes has been shown to proceed with high 1,2-regioselectivity researchgate.net. The active catalytic species in these reactions are believed to be zinc hydride (Zn-H) complexes researchgate.net. These can be generated in situ from zinc precursors like this compound in the presence of a boron hydride source.

The proposed mechanism involves the insertion of the C=N bond of the N-heteroarene into the Zn-H bond of the active catalyst. This step forms a zinc-amido intermediate. Subsequent reaction with the hydroborating agent, such as a borane, regenerates the zinc hydride catalyst and transfers the boron group to the nitrogen atom of the substrate, completing the catalytic cycle.

Computational analyses support the high 1,2-regioselectivity observed in these reactions researchgate.net. The steric and electronic properties of the ligands supporting the zinc center can influence the catalytic activity. For example, monodentate ligands have been found to offer better catalytic activity than chelating ligands in some systems due to steric reasons, even though both lead to three-coordinate zinc complexes researchgate.net. The presence of a Zn-H species at the core of these catalytic processes has been supported by trapping experiments with reagents like diphenylmethanone (Ph2CO) researchgate.net.

Organometallic Transformation Mechanisms

The halogen-zinc exchange reaction is a powerful method for the preparation of functionalized organozinc reagents. This transformation involves the exchange of a halogen atom (typically iodine or bromine) in an organic halide with a zinc-containing group from an organozinc reagent. The use of zinc reagents offers the advantage of high functional group tolerance compared to more reactive organolithium or Grignard reagents nih.govnih.gov.

The mechanism of the halogen-zinc exchange is generally considered to proceed through an "ate" complex. In this pathway, the organozinc reagent coordinates to the organic halide, forming a zincate intermediate. This intermediate then undergoes a concerted transition state where the organic group from the zinc reagent is transferred to the halogen-bearing carbon, and the halogen is transferred to the zinc center.

The reactivity of the organozinc reagent can be tuned by the choice of ligands on the zinc atom and the presence of additives. For instance, the use of mixed lithium/zinc bases can lead to unprecedented regioselectivities that are not achievable with the individual lithium or zinc reagents alone nih.gov. The presence of lithium salts, such as lithium chloride, can also accelerate the formation of organozinc reagents from zinc metal and organic halides nih.gov.

Recent advancements have focused on the development of milder and more reactive halogen-zinc exchange reagents, such as dialkylzinc reagents complexed with lithium alkoxides nih.govnih.gov. These reagents allow for the preparation of a wide range of sensitive zinc organometallics.

Reagent SystemSubstrateKey Mechanistic Feature
iPr2Zn·2MgBr2Secondary Alkyl IodidesFormation of a dibromozincate intermediate accelerates the exchange nih.gov.
Et2Zn with CuIAlkyl IodidesTransition metal catalysis reduces the required amount of the zinc reagent and increases the reaction rate nih.gov.
Me4ZnLi2Various Organic HalidesHigher order zincates allow for the preparation of various functionalized organozinc species researchgate.net.

Regioselective metalation, or zincation, of aromatic and heterocyclic compounds is a valuable strategy for their functionalization. This process involves the deprotonation of a specific C-H bond by a zinc-amide base, followed by the formation of a carbon-zinc bond. The resulting organozinc species can then be trapped with various electrophiles.

Mixed metal-amide bases, such as those containing both zinc and lithium (e.g., TMPZnX·LiX, where TMP = 2,2,6,6-tetramethylpiperidyl), have proven to be highly effective for the regioselective zincation of challenging substrates like diazines nih.gov. The regioselectivity of these reactions is often superior to that of the corresponding single-metal reagents and can be influenced by factors such as the solvent and the presence of Lewis acid additives nih.gov.

For example, in the zincation of thiochromone using TMPZnCl·LiCl, a switch in regioselectivity can be achieved by changing the solvent from pure THF to a mixture of THF and diethyl ether nih.gov. The presence of Lewis acids like BF3·OEt2 or MgCl2 can dramatically increase the scope of these metalation reactions and also lead to switches in regioselectivity nih.gov.

The mechanism of these regioselective metalations is thought to involve the coordination of the zinc-amide base to a directing group on the substrate, which positions the base for deprotonation of a specific adjacent C-H bond. Spectroscopic and structural studies of the organometallic intermediates have provided insights into the complex nature of the reaction mixtures and the origins of their specific reactivities nih.gov.

SubstrateBase SystemOutcome
Pyrimidines and PyridazineTMPZnX·LiX (X=Cl, Br)Regioselective zincation at the 2- and 3-positions, respectively nih.gov.
ThiochromoneTMPZnCl·LiClSolvent-dependent regioselectivity nih.gov.
MEM-protected 2-pyridoneTMP2Zn·2LiCl2 in the presence of MgCl2Efficient zincation to form the N-heteroarylzinc amide nih.gov.

Applications of Zinc;2 Methylpropan 2 Olate in Advanced Materials Science

Precursor Chemistry for Zinc Oxide (ZnO) Nanomaterial Synthesis

Zinc;2-methylpropan-2-olate (B8740672) is a favored precursor for synthesizing zinc oxide nanomaterials due to its ability to controllably decompose and form ZnO. Its use in various chemical routes allows for the production of nanoparticles with specific morphologies and properties, essential for applications in electronics, optics, and catalysis. chula.ac.th

The sol-gel method is a versatile, low-temperature technique for producing high-purity ceramic materials from molecular precursors. mocedes.org When zinc;2-methylpropan-2-olate is used, the process typically involves two key reactions: hydrolysis and condensation.

First, the zinc alkoxide is dissolved in a suitable solvent, often an alcohol. The addition of water initiates the hydrolysis reaction, where the tert-butoxide (-OC(CH₃)₃) ligands are replaced by hydroxyl (-OH) groups. This is followed by a condensation reaction, where adjacent hydroxylated zinc species react to form Zn-O-Zn bridges, releasing water or alcohol as a byproduct. This process results in the formation of a "sol," which is a stable colloidal suspension of small ZnO particles. Further processing, such as aging and drying, transforms the sol into a "gel," a three-dimensional network of linked ZnO particles. Subsequent heat treatment (calcination) removes residual organic compounds and promotes crystallization, yielding the final ZnO nanostructures. ut.ac.ir

The specific conditions of the sol-gel process, including the choice of solvent, pH, and temperature, can be precisely controlled to influence the final properties of the ZnO nanomaterials. rsc.org

Table 1: Parameters in Sol-Gel Synthesis of ZnO Nanostructures

ParameterInfluence on ZnO NanostructureResearch Findings
Solvent Type Affects crystal growth and morphology, leading to different shapes like nanorods or nanoparticles. rsc.orgA reliable sol-gel approach demonstrated that the solvent type could drive shape-controlled crystal growth, resulting in nanorods, nanoparticles, or nanoslates. rsc.org
Precursor The choice of zinc salt precursor influences the size, structure, and aggregation of ZnO nanopowders. chula.ac.thDifferent zinc salt precursors (acetate, nitrate, sulfate, chloride) result in ZnO nanostructures with distinct formations and aggregations. chula.ac.th
Temperature Reaction temperature impacts the morphology, with lower temperatures often producing nanorods and higher temperatures yielding other structures. nih.govStudies have shown that the morphology of ZnO can be tuned by adjusting the reaction temperature during synthesis. nih.gov
pH The pH level affects the size and shape of the resulting ZnO particles.The size and shape of ZnO particles have been found to be dependent on the pH of the synthesis environment.

The molecular structure of the zinc precursor plays a crucial role in determining the final morphology (shape and size) of the ZnO nanoparticles. The bulky tert-butyl groups ([−C(CH₃)₃]) in this compound introduce significant steric hindrance. This steric bulk can influence the rates of hydrolysis and condensation during the sol-gel process.

The controlled, and often slower, reaction kinetics allow for more ordered nucleation and growth of the ZnO crystals, which can be leveraged to produce specific morphologies. For instance, the presence of these large organic ligands can stabilize nascent nanoparticles, preventing their uncontrolled aggregation and allowing for the growth of well-defined shapes such as nanorods, nanowires, or spherical particles. researchgate.net The choice of precursor is a key factor, as different zinc salts are known to result in varied ZnO nanostructure formations. chula.ac.th By carefully selecting the precursor and other synthesis parameters like temperature and solvent, researchers can achieve a high degree of control over the final nanoparticle architecture. rsc.orgnih.gov

An alternative to the sol-gel method is the direct thermal decomposition of this compound. In this process, the solid precursor is heated in a controlled atmosphere, causing it to break down and form ZnO. The decomposition typically proceeds through one or more intermediate steps.

Thermogravimetric analysis (TGA) is often used to study these pathways. For many zinc alkoxides, the initial weight loss corresponds to the elimination of alkene molecules (isobutene in this case) and water, forming zinc hydroxide (B78521) or oxy-hydroxide species. As the temperature is further increased, these intermediates decompose to yield crystalline zinc oxide. Pure ZnO is known to decompose into zinc vapor and oxygen at approximately 1975°C under standard pressure. wikipedia.org The thermal decomposition of precursors like basic zinc carbonate can yield ZnO nanoparticles at much lower temperatures, around 600°C. scispace.com This method is valued for its simplicity and for producing ZnO with a high degree of purity, as the organic byproducts are volatile and easily removed.

Table 2: General Stages of Thermal Decomposition of Zinc Alkoxides

Temperature RangeEventByproductsFinal Product
Low TemperatureElimination of organic groupsAlkene, Alcohol, WaterZinc Hydroxide/Oxy-hydroxide intermediates
High TemperatureDecomposition of intermediatesVolatile organic compoundsCrystalline Zinc Oxide (ZnO)

Synthesis of Other Metal Chalcogenide and Oxide Materials

The utility of this compound extends beyond the synthesis of pure ZnO. It is also a valuable precursor for creating other important inorganic materials, including zinc sulfide (B99878) and complex multi-metal oxides.

Zinc sulfide (ZnS) is a semiconductor with important applications in optoelectronics, such as in light-emitting diodes (LEDs) and phosphors. mocedes.org A sol-gel approach can be adapted to synthesize ZnS nanoparticles using this compound as the zinc source.

In this modified process, a sulfur source is introduced into the reaction mixture along with the zinc precursor. Common sulfur sources include thiourea (SC(NH₂)₂) or hydrogen sulfide. The sol-gel chemistry proceeds similarly, with hydrolysis and condensation reactions occurring. However, in this case, Zn-S bonds are formed in addition to or instead of Zn-O bonds, leading to the formation of a ZnS network. The resulting gel is then processed and calcined to yield crystalline ZnS nanoparticles. The sol-gel method offers advantages for ZnS synthesis, including high product purity and control over particle size. mocedes.orgchemmethod.com

Heterometallic, or mixed-metal, oxides are materials containing two or more different metal cations in a single oxide lattice. These materials often exhibit unique electronic and optical properties not found in their single-metal constituents. Zinc-tin oxide (ZTO) and zinc-titanium oxide (ZTO) are examples of transparent conducting oxides used in displays and solar cells. researchgate.net

This compound can be used as the zinc precursor in the sol-gel synthesis of these complex oxides. The process involves the co-hydrolysis and co-condensation of a mixture of metal alkoxides. For example, to synthesize Zn-Sn-O, this compound would be mixed with a tin alkoxide (e.g., tin isopropoxide). The addition of water initiates the simultaneous hydrolysis of both precursors, leading to a highly homogeneous mixture of the metal species at the molecular level. Subsequent condensation and calcination produce a crystalline heterometallic oxide with a uniform distribution of the different metal cations throughout the material. This high-throughput experimental method has been used to study the properties of materials like Zn-Sn-Ti-O thin films. researchgate.net This approach is critical for achieving the desired properties in the final material, as it prevents the formation of separate, single-metal oxide phases. mdpi.com

Applications in Thin Film Deposition Technologies

This compound serves as a critical precursor in state-of-the-art thin film deposition techniques such as Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD). These methods are renowned for their ability to produce highly uniform and conformal thin films with precise thickness control at the atomic or molecular level.

Precursors for Atomic Layer Deposition (ALD)

Atomic Layer Deposition is a sophisticated process that builds thin films one atomic layer at a time through a sequence of self-limiting surface reactions. The choice of precursor is paramount to the success of the ALD process, and this compound offers several advantages. While diethylzinc (B1219324) (DEZ) is a more commonly cited precursor for ZnO ALD, alkylzinc alkoxides like zinc tert-butoxide are also recognized for their potential. electrochem.org

The ALD process for depositing ZnO typically involves the sequential exposure of a substrate to the zinc precursor and an oxygen source, such as water. stanford.edunih.gov The self-limiting nature of the reactions ensures that each cycle adds a precise, uniform layer of ZnO. stanford.edu The deposition temperature is a critical parameter that influences the growth rate and properties of the resulting film. nih.gov For ZnO ALD, this temperature window is typically between 100°C and 200°C. nih.gov

The use of zinc tert-butoxide as a precursor in ALD is part of a broader exploration of alkylzinc alkoxides for this purpose. electrochem.org These compounds are valued for their volatility and reactivity, which are essential for efficient ALD processes. Research into novel zinc complexes, including those with alkoxy ligands, has shown that they can be successfully used to deposit highly pure and reasonably crystalline ZnO films with high transmittance and a wide bandgap, making them suitable for optoelectronic applications. ucl.ac.uk

Table 1: General Process Parameters for ZnO ALD
ParameterTypical Value/RangeSignificance
PrecursorDiethylzinc (DEZ), this compoundSource of zinc for the ZnO film.
OxidantWater (H₂O)Source of oxygen for the ZnO film.
Deposition Temperature100°C - 200°CAffects growth rate, crystallinity, and film properties.
Pulse TimeVaries (milliseconds to seconds)Duration of precursor/oxidant exposure to the substrate.
Purge TimeVaries (seconds)Removes unreacted precursor and byproducts.

Chemical Vapor Deposition (CVD) Precursor Development

Chemical Vapor Deposition is another widely used technique for producing high-quality thin films. In CVD, volatile precursors are introduced into a reaction chamber where they decompose on a heated substrate to form the desired film. This compound is considered a promising single-source precursor for the CVD of ZnO. nih.govpw.edu.pl This means that the single compound contains both the zinc and oxygen required for the formation of ZnO, simplifying the deposition process.

The "Zn4O4" heterocubane core of alkylzinc alkoxides like zinc tert-butoxide is considered a "preorganized ZnO" structure, which can facilitate the formation of ZnO nanocrystals upon thermal decomposition. ucl.ac.uknih.govpw.edu.pl Research has shown that the presence of Zn-OH groups in related precursor structures can significantly lower the decomposition temperature required for the synthesis of ZnO nanocrystals. nih.gov

Studies have demonstrated the successful deposition of ZnO thin films using alkylzinc alkoxides. For instance, methylzinc tert-butoxide has been used to deposit ZnO thin films on soda lime glass substrates. electrochem.org The development of non-hazardous and environmentally friendly precursors is of great importance, and alkyl zinc alkoxides are seen as a safer alternative to highly corrosive dialkyl zinc species like diethyl zinc. ucl.ac.uk

Table 2: Comparison of Precursor Types for ZnO CVD
Precursor TypeExamplesAdvantagesDisadvantages
Dialkylzinc CompoundsDiethylzinc (DEZ), Dimethylzinc (DMZ)High volatility and reactivity.Highly corrosive and pyrophoric (fire risk). ucl.ac.uk
Alkylzinc AlkoxidesThis compound, Methylzinc isopropoxideSafer to handle, can act as single-source precursors. electrochem.orgucl.ac.ukMay require specific process optimization.
Zinc β-diketonatesZinc acetylacetonateGood thermal stability.May require higher deposition temperatures.

Role in Optoelectronic Devices and Transparent Conducting Oxides

Thin films of zinc oxide produced from precursors like this compound are crucial for the fabrication of various optoelectronic devices and transparent conducting oxides (TCOs). matthey.com ZnO is a wide bandgap semiconductor (approximately 3.37 eV) with a large exciton binding energy (60 meV), making it highly suitable for applications in this domain. matthey.comnih.gov

The high optical transparency in the visible region and good electrical conductivity of ZnO films make them an excellent candidate for TCOs, which are essential components in devices such as solar cells, flat-panel displays, and light-emitting diodes (LEDs). matthey.comnih.govias.ac.in The properties of the ZnO films, and thus their performance in these devices, are highly dependent on the deposition method and the precursor used.

The use of this compound and related precursors allows for the synthesis of ZnO films with desirable characteristics for optoelectronic applications. For example, ZnO films with a hexagonal wurtzite phase and a preferred (002) grain orientation, which are beneficial for performance, have been successfully prepared. nih.govresearchgate.net The ability to tune the structural, morphological, optical, and electrical properties of the ZnO films by controlling the deposition parameters is a key advantage. nih.gov

Research has shown that ZnO thin films can exhibit high average transmittance (75-80%) in the visible spectrum and a low sheet resistivity, which are critical performance metrics for TCOs. nih.govresearchgate.net The figure of merit, a quantity that evaluates the performance of TCOs, has been shown to be high for ZnO films, indicating their suitability for optoelectronic applications. nih.gov

Table 3: Key Optoelectronic Properties of ZnO Thin Films
PropertyTypical ValueImportance in Optoelectronics
Optical Band Gap~3.37 eV matthey.comnih.govDetermines the range of light absorption and transmission. A wide bandgap allows for high transparency in the visible spectrum.
Exciton Binding Energy60 meV matthey.comnih.govA large binding energy leads to efficient excitonic emission at room temperature, which is crucial for light-emitting devices.
Optical Transmittance>75-80% in the visible range nih.govresearchgate.netEssential for applications requiring light to pass through, such as transparent electrodes in solar cells and displays.
Electrical ResistivityLow values are desirable for TCOs.Low resistivity ensures efficient transport of charge carriers.

Catalytic Applications of Zinc;2 Methylpropan 2 Olate and Its Derivatives in Organic Synthesis

Initiators for Ring-Opening Polymerization (ROP)

Zinc alkoxide complexes are highly effective initiators for the ring-opening polymerization (ROP) of cyclic esters. The polymerization typically proceeds via a coordination-insertion mechanism, where the cyclic monomer coordinates to the Lewis acidic zinc center, followed by nucleophilic attack of the alkoxide group on the carbonyl carbon of the monomer. This process cleaves the acyl-oxygen bond of the ester and inserts the monomer into the zinc-alkoxide bond, regenerating an active alkoxide species at the growing polymer chain end. This mechanism allows for a high degree of control over the polymerization process. nih.govresearchgate.netmdpi.com

Polymerization of Lactides (e.g., rac-Lactide, L-Lactide)

Zinc alkoxide derivatives are proficient in the ROP of lactides, including L-lactide (L-LA) and racemic lactide (rac-LA), to produce polylactide (PLA), a biodegradable and biocompatible polyester. taylorfrancis.comcsbsju.edu The catalytic activity can be tuned by modifying the steric and electronic properties of the ancillary ligands attached to the zinc center. For instance, zinc complexes supported by phenoxy-imine or amido-oxazolinate ligands have demonstrated high activity in both solution and bulk (melt) polymerizations. mdpi.comacs.orgscispace.com

These polymerizations often proceed rapidly and with high conversion rates. For example, certain chiral zinc amido-oxazolinate complexes can achieve over 93% conversion of rac-lactide within 20-30 minutes at 50°C in toluene. acs.org The versatility of these zinc-based systems allows for the synthesis of PLAs with a wide range of molecular weights under various reaction conditions. researchgate.netacs.org

Table 1: Performance of Zinc Complexes in rac-Lactide Polymerization

Catalyst Type Monomer Conditions Conversion (%) Mn (kg/mol) Dispersity (Đ) Stereoselectivity Ref
Chiral Zinc Amido-oxazolinate rac-LA Toluene, 50°C, 30 min ~99 16.5 1.12 Isotactic (Pm = 0.84) acs.org
Zinc complex with ONO-tridentate ligand rac-LA Toluene, 70°C, 24 h 99 42.1 1.5 Atactic (Pr = 0.58) mdpi.com
Zinc complex with Salicylaldimine ligand rac-LA Toluene, 70°C, 24 h 99 38.9 2.1 Heterotactic (Pr = 0.62) mdpi.com
Zinc silylamido complex rac-LA Toluene, 25°C, 1 h 98 29.0 1.15 Isotactic (Pm = 0.81) acs.org

Note: Mn = Number-average molecular weight; Đ = Dispersity (Mw/Mn); Pm = probability of meso enchainment (isotactic bias); Pr = probability of racemo enchainment (heterotactic bias). Data is illustrative of typical performance.

Polymerization of Cyclic Esters (e.g., ε-Caprolactone)

Beyond lactides, zinc alkoxide systems are also excellent initiators for the ROP of other cyclic esters, such as ε-caprolactone (ε-CL), to yield polycaprolactone (B3415563) (PCL), another important biodegradable polymer. mdpi.comrsc.orgresearchgate.net The coordination-insertion mechanism is also operative in this polymerization, allowing for the synthesis of well-defined polymers. nih.govmdpi.com

Catalytic systems generated in situ from diethylzinc (B1219324) and protic reagents like gallic acid have proven effective, achieving high monomer conversion and producing PCL with controlled molecular weights. nih.gov The efficiency of these systems can be influenced by reaction parameters such as temperature and the specific catalytic components used. For example, a system derived from diethylzinc and propyl gallate fully consumed the ε-caprolactone monomer within 48 hours at 60°C. nih.gov

Table 2: Performance of Zinc Catalytic Systems in ε-Caprolactone Polymerization

Catalyst System Monomer/Catalyst Ratio Temperature (°C) Time (h) Conversion (%) Mn (Da) Dispersity (Đ) Ref
ZnEt₂/Propyl Gallate 50:1 60 48 100 4500 1.34 nih.gov
ZnEt₂/Propyl Gallate 100:1 60 48 98 10500 1.41 nih.gov
ZnEt₂/Gallic Acid 100:1 80 48 69 8500 1.45 nih.gov
Di-[OSSO]ZnBr 10000:1 100 0.33 >99 102,000 1.49 rsc.org

Note: Data is illustrative of typical performance.

Control over Molecular Weight, Dispersity, and Stereoregularity in Polymer Products

A key advantage of using zinc alkoxide initiators is the high level of control they offer over the polymer's micro- and macrostructure. nih.gov

Molecular Weight and Dispersity: The molecular weight of the resulting polymer can typically be controlled by adjusting the molar ratio of the monomer to the initiator. nih.govscispace.com These polymerizations often exhibit "living" characteristics, meaning that chain termination and transfer reactions are minimal. This living nature leads to a linear relationship between the number-average molecular weight (Mn) and monomer conversion, and allows for the synthesis of polymers with narrow molecular weight distributions, often reflected in low dispersity (Đ or PDI) values, typically between 1.05 and 1.20. mdpi.comresearchgate.net

Stereoregularity: When polymerizing chiral monomers like rac-lactide, the structure of the ligand coordinated to the zinc center can profoundly influence the stereochemistry of the resulting polymer. mdpi.comacs.org By carefully designing the chiral environment around the metal, chemists can direct the polymerization to favor specific stereochemical linkages, leading to isotactic, syndiotactic, or heterotactic PLAs. For example, certain chiral zinc complexes have been shown to be highly isoselective, producing isotactic stereoblock PLAs with a meso enchainment probability (Pm) as high as 0.91. acs.orgresearchgate.net Conversely, other ligand systems can promote the formation of highly heterotactic PLAs with a racemo enchainment probability (Pr) up to 0.94. mdpi.com This stereocontrol is crucial as it directly impacts the physical properties of the polymer, such as its melting point and crystallinity.

Reagents in C-C and C-Heteroatom Bond-Forming Reactions

In addition to polymerization, zinc;2-methylpropan-2-olate (B8740672) and related compounds serve as valuable reagents in fundamental bond-forming reactions.

Deprotonation and Enolate Formation

Zinc tert-butoxide can function as a strong, non-nucleophilic base for the deprotonation of carbonyl compounds at the α-carbon, leading to the formation of zinc enolates. youtube.combham.ac.uk These enolates are versatile intermediates in organic synthesis, particularly for the formation of carbon-carbon bonds through reactions like aldol (B89426) additions and alkylations. motion.ac.inmasterorganicchemistry.com The use of a bulky base like tert-butoxide can influence the regioselectivity of enolate formation in unsymmetrical ketones. nih.govquimicaorganica.org While bases like lithium diisopropylamide (LDA) are commonly used to form kinetic enolates, alkoxides such as potassium tert-butoxide are often employed to generate the more thermodynamically stable enolate. youtube.comquimicaorganica.org Zinc enolates offer a different reactivity profile compared to their alkali metal counterparts due to the covalent nature of the oxygen-zinc bond. A related classical method, the Reformatsky reaction, involves the reductive formation of a zinc enolate from an α-halo ester and zinc metal. masterorganicchemistry.com

Hydroboration of Carbonyls and Nitriles

Zinc complexes are effective catalysts for the hydroboration of unsaturated functional groups, including carbonyls and nitriles. nih.govrsc.org This reaction involves the addition of a boron-hydride bond (e.g., from pinacolborane, HBpin) across a C=O or C≡N bond, ultimately leading to alcohols and amines after workup.

The catalytic cycle is believed to involve the in-situ formation of a zinc hydride species, which is the active catalyst for the reduction. rsc.org Zinc dihydrides stabilized by N-heterocyclic carbene ligands have shown exceptionally high activity for the double hydroboration of a wide range of nitriles, exhibiting turnover frequencies (TOFs) up to 3000 h⁻¹ at room temperature. nih.govrsc.orgrsc.org Similarly, various esters and nitriles can be effectively reduced to the corresponding alcohols and amines using iminopyridine-ligated zinc catalysts. nih.govacs.org These zinc-catalyzed systems are attractive due to their high efficiency, good functional group tolerance, and the use of an environmentally friendly and abundant metal. nih.govnih.gov

Role in Heterocycle Synthesis and Functionalizationnih.gov

Zinc catalysts, including zinc;2-methylpropan-2-olate and its derivatives such as zinc triflate and zinc halides, have emerged as highly valuable tools in organic synthesis for the construction and modification of heterocyclic compounds. rsc.orgresearchgate.net The low cost, low toxicity, and versatile Lewis acidity of zinc make it an attractive alternative to more expensive and toxic heavy metals. researchgate.netjsynthchem.com These catalysts have demonstrated remarkable efficacy in a wide array of reactions, including multicomponent reactions, cyclizations, and direct C-H functionalization, enabling the efficient synthesis of diverse and complex heterocyclic frameworks. rsc.orgtandfonline.comnih.gov

The application of zinc-based catalysts spans the synthesis of numerous important classes of heterocycles, including pyridines, indoles, quinolines, and pyrroles. nih.govrsc.orgacs.orgorganic-chemistry.org They facilitate atom-economical and environmentally benign synthetic routes, often under mild reaction conditions. nih.govnih.gov

Synthesis of Nitrogen-Containing Heterocycles

Zinc catalysts are extensively used in the synthesis of various nitrogen-containing heterocycles through diverse reaction pathways.

Pyridines: Well-defined, air-stable Zinc(II)-complexes have been developed for the sustainable, solvent-free synthesis of tri- and tetra-substituted pyridines. acs.orgresearchgate.net These reactions often proceed via multicomponent coupling of alcohols and an ammonium (B1175870) source like ammonium acetate (B1210297), with aerial oxygen serving as the oxidant. acs.org Another efficient method involves a one-pot, four-component reaction between an aromatic aldehyde, a ketone, malononitrile, and ammonium acetate, catalyzed by a zinc complex, to produce fully substituted pyridines in high yields and short reaction times. researchgate.nettandfonline.com

Table 1: Zinc-Catalyzed Synthesis of Substituted Pyridines

CatalystReactantsSolventKey FeaturesYield (%)
Zn(II)-pincer complexPrimary and secondary alcohols, NH₄OAcSolvent-freeSustainable; uses air as oxidantUp to 83%
Zn(ANA)₂Cl₂ complexAromatic aldehyde, ketone, malononitrile, NH₄OAcEthanolFast reaction (2 min); room temp.Good

This table summarizes different zinc-catalyzed approaches to pyridine (B92270) synthesis based on multicomponent reactions.

Indoles: Zinc catalysts play a significant role in both the synthesis and functionalization of the indole (B1671886) core. Cooperative gold and zinc catalysis enables the efficient synthesis of N-protected indoles from N-arylhydroxamic acids and various alkynes under mildly acidic conditions. nih.gov In this system, the zinc catalyst enhances the nucleophilicity of the hydroxylamine (B1172632) derivative. nih.gov Furthermore, zinc triflate (Zn(OTf)₂) has been successfully employed for the C3–H borylation of indoles using pinacolborane, offering a direct route to valuable C3-borylated indole intermediates. rsc.org Zinc triflate also effectively mediates the regioselective C3-alkylation of indoles with various alkyl halides. acs.org In a variation of the classic Fischer indole synthesis, zinc chloride is used as a co-catalyst alongside a chiral phosphoric acid to achieve an enantioselective synthesis of cyclopenta[b]indoles. chemistryviews.org

Quinolines: The Friedlander annulation, a powerful method for quinoline (B57606) synthesis, can be efficiently catalyzed by zinc triflate. nih.gov This approach allows for the reaction of 2-aminoaryl ketones with carbonyl compounds under solvent-free conditions, often accelerated by microwave irradiation, to produce a range of functionalized quinolines. nih.gov Zinc-based nanocatalysts have also garnered attention for quinoline synthesis due to their high stability and catalytic activity. acs.org Other zinc-catalyzed strategies include the reaction of ethenetricarboxylates with 2-(trimethylsilylethynyl)anilines to form bridged quinoline derivatives and the C-H alkenylation of quinoline N-oxides with ynones. rsc.orgnih.gov

Pyrroles: Zinc(II) chloride is an effective catalyst for the one-pot, three-component synthesis of substituted pyrroles from propargylic acetates, enoxysilanes, and primary amines. rsc.orgscilit.com This regioselective process involves a cascade of propargylation, amination, and cycloisomerization. rsc.org Another route to substituted pyrroles involves the use of zinc iodide (ZnI₂) to catalyze the conversion of dienyl azides at room temperature, providing an efficient and mild pathway for pyrrole (B145914) formation. rsc.orgorganic-chemistry.org

Table 2: Selected Zinc-Catalyzed Syntheses of Indoles, Quinolines, and Pyrroles

HeterocycleCatalystMethodKey Substrates
IndoleZn(OTf)₂ / Au catalystCooperative CatalysisN-arylhydroxamic acids, alkynes
IndoleZn(OTf)₂C3–H BorylationIndoles, pinacolborane
QuinolineZn(OTf)₂Friedlander Annulation2-aminoaryl ketones, carbonyl compounds
PyrroleZnCl₂Multicomponent ReactionPropargylic acetates, enoxysilanes, primary amines
PyrroleZnI₂CyclizationDienyl azides

This table highlights various zinc-catalyzed strategies for the synthesis of prominent nitrogen-containing heterocycles.

Direct Functionalization of Heterocycles

Beyond their role in constructing the heterocyclic core, zinc reagents and catalysts are pivotal in the direct functionalization of C-H bonds, a highly sought-after transformation in modern organic synthesis. rsc.org This approach avoids the need for pre-functionalized starting materials, leading to more efficient and sustainable synthetic routes. nih.gov

The directed zincation of heterocycles using bases like TMP₂Zn·2MgCl₂·2LiCl allows for the introduction of a zinc moiety at a specific position. nih.govbeilstein-journals.org The resulting organozinc reagent can then be trapped with various electrophiles to install a wide range of functional groups. nih.gov This method is compatible with many sensitive functional groups. beilstein-journals.org

A notable application is the use of zinc sulfinate salts to transfer alkyl radicals to nitrogen-rich heterocycles. nih.gov This method provides a mild, operationally simple, and direct way to form medicinally relevant C-C bonds. bohrium.com The reaction is initiated by a radical initiator, such as tert-butyl hydroperoxide, and is compatible with a broad spectrum of heterocyclic substrates and functional groups, including those found in natural products and pharmaceuticals. nih.govbohrium.com

Theoretical Chemistry and Computational Studies of Zinc;2 Methylpropan 2 Olate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for studying the electronic structure and behavior of zinc-containing complexes. DFT calculations offer a balance between computational cost and accuracy, making them well-suited for investigating the intricate details of organometallic systems.

DFT calculations have been instrumental in understanding the nature of the zinc-oxygen bond in zinc alkoxides. The Zn-O bond is characterized as being on the borderline between ionic and covalent, with a significant degree of polarity. The electronegativity difference between zinc (1.65) and oxygen (3.44) suggests a polar covalent bond jmaterenvironsci.com. The nature of this bond can be further analyzed using computational techniques like Natural Bond Orbital (NBO) analysis, which investigates donor-acceptor interactions between orbitals. In related Zn(II) complexes, the interaction between the lone pair orbitals of oxygen and the vacant orbitals of the zinc center is a key feature of the coordination bond mdpi.com.

The electronic structure of zinc tert-butoxide is also influenced by its tendency to form multinuclear clusters. For instance, the thermal decomposition of the cubane-like cluster [tBuZn(μ3-OtBu)]4 has been studied, revealing insights into the electronic changes that occur during transformation to zinc oxide nanocrystals. These studies indicate that the initial decomposition involves the homolytic cleavage of a Zn-C bond, leading to the formation of transient radical species with unique electronic states rsc.org.

Table 1: Calculated Electronic Properties of Representative Zinc Complexes from DFT Studies

Property[ZnL1(NCS)2][Zn(L2)2][ZnL3(NCS)2]
HOMO Energy (eV) -6.21-5.87-8.54
LUMO Energy (eV) -1.12-0.99-3.98
HOMO-LUMO Gap (eV) 5.094.884.56
Chemical Potential (μ) -3.66-3.43-6.26
Hardness (η) 2.542.442.28
Softness (S) 0.190.200.21
Electronegativity (χ) 3.663.436.26
Electrophilicity Index (ω) 2.642.418.61
Data adapted from a study on Zn(II) hydrazone complexes and is intended to be illustrative of the types of parameters calculated via DFT. L1, L2, and L3 represent different hydrazone-based ligands. nih.gov

DFT calculations are crucial for mapping out the potential energy surfaces of reactions involving zinc alkoxides, allowing for the identification of intermediates and the calculation of activation barriers for transition states. This provides a detailed, step-by-step understanding of the reaction mechanism.

For example, in the zinc-catalyzed oxidation of alcohols, DFT studies have been used to compare different mechanistic pathways, such as inner-sphere and intermediate-sphere mechanisms. These calculations have shown that the activation barriers for processes like β-hydride elimination can be quantified, providing insights into the feasibility of proposed reaction steps rsc.org. The transition state is a critical point on the potential energy surface, and its properties, such as geometry and energy, determine the rate of a chemical reaction according to transition state theory wikipedia.orglibretexts.orgox.ac.uklibretexts.org.

While specific DFT studies on the reaction mechanisms of isolated zinc tert-butoxide are not abundant in the literature reviewed, the principles from studies on other zinc-catalyzed reactions are applicable. For instance, the role of ligands and oxidants in modulating the activation barriers of transition states has been computationally explored rsc.org.

By calculating the energies of frontier molecular orbitals (HOMO and LUMO), DFT can be used to predict the reactivity of molecules. A smaller HOMO-LUMO gap generally indicates higher reactivity nih.gov. These calculations can help in understanding why zinc tert-butoxide acts as an effective catalyst or precursor in certain reactions.

The global reactivity descriptors derived from HOMO and LUMO energies, such as chemical potential, hardness, softness, electronegativity, and the electrophilicity index, provide a quantitative measure of the molecule's reactivity. For instance, a molecule with a lower hardness value is considered "soft" and is generally more reactive nih.gov. These parameters can be used to compare the reactivity of different zinc complexes and to predict how they will interact with other reagents.

Molecular Dynamics Simulations of Solution Behavior

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules in solution. For zinc compounds, MD simulations can provide insights into their solvation, aggregation, and interaction with other species in the reaction medium.

While specific MD studies focusing solely on zinc tert-butoxide in solution were not prominently found in the reviewed literature, MD simulations have been employed to study the behavior of other zinc-containing systems. For instance, ab initio molecular dynamics have been used to investigate the solvation states of organozinc reagents in solution, revealing the existence of various solvation states at room temperature chemrxiv.orgchemrxiv.org. These studies are crucial for understanding the structure-reactivity relationships of these compounds in a realistic chemical environment.

MD simulations have also been used to study the role of zinc ions in the aggregation of peptides, demonstrating how zinc can influence conformational changes and promote the formation of larger assemblies nih.govmdpi.comsemanticscholar.org. The principles of these simulations, particularly the modeling of zinc coordination and its dynamic interactions with surrounding molecules, are applicable to understanding the behavior of zinc tert-butoxide in solution, where it is known to exist in various aggregation states.

Quantum Chemical Analysis of Organozincate Reactivity

Quantum chemical calculations, including DFT, provide a framework for understanding the reactivity of organozincates, which are anionic complexes of zinc. While zinc tert-butoxide itself is a neutral compound, it can participate in reactions that may involve the formation of zincate-like intermediates.

The reactivity of organozinc compounds, in general, has been a subject of extensive computational study. These studies have provided insights into the mechanisms of important reactions such as Negishi cross-coupling, where organozinc reagents are key components researchgate.netorganicreactions.org. The knowledge gained from these quantum chemical analyses of organozincate reactivity can be extrapolated to understand the role of zinc tert-butoxide in various chemical transformations where it may act as a base or nucleophile, potentially through the formation of transient zincate species.

Advanced Topics and Future Research Directions

Design and Synthesis of Novel Multinuclear Zinc Alkoxide Architectures

The design and synthesis of novel multinuclear zinc alkoxide architectures, particularly those incorporating the 2-methylpropan-2-olate (B8740672) (tert-butoxide) ligand, are of significant interest due to their potential as precursors for materials like zinc oxide (ZnO) nanocrystals. Research in this area has led to the successful isolation and characterization of hybrid zinc alkoxide/hydroxide (B78521) clusters.

A key synthetic strategy involves the reaction between a hexameric tert-butylzinc hydroxide, [[tBuZnOH]6], and a tetrameric tert-butylzinc tert-butoxide, [[tBuZnOtBu]4]. By carefully controlling the molar ratios of these precursors, a series of mixed cubane (B1203433) aggregates can be synthesized in high yields. These novel structures feature a Zn₄O₄ heterocubane core with a combination of tert-butoxide and hydroxide ligands.

The general formula for these mixed aggregates is [[tBu)₄Zn₄(μ₃-OtBu)ₓ(μ₃-OH)₄₋ₓ]], where 'x' can be 1, 2, or 3. The synthesis of these compounds demonstrates a predictable method for tuning the composition of the cluster core. These well-defined molecular clusters serve as excellent models for understanding the intermediates in the formation of ZnO from organozinc precursors and are considered "preorganized ZnO" units.

Table 1: Synthesized Multinuclear Zinc Alkoxide/Hydroxide Clusters

Compound Formula Precursor 1 Precursor 2
3 [(tBu)₄Zn₄(μ₃-OtBu)₃(μ₃-OH)] [tBuZnOH]₆ [tBuZnOtBu]₄
4 [(tBu)₄Zn₄(μ₃-OtBu)₂(μ₃-OH)₂] [tBuZnOH]₆ [tBuZnOtBu]₄
5 [(tBu)₄Zn₄(μ₃-OtBu)(μ₃-OH)₃] [tBuZnOH]₆ [tBuZnOtBu]₄

Data sourced from Chemistry. 2015, 21(14), 5488-95.

Future research in this area is directed towards exploring a wider range of sterically demanding alkoxide ligands to create new structural motifs. Additionally, the investigation of the reactivity of these multinuclear clusters, for instance, as initiators in polymerization reactions, is a promising avenue. The controlled thermal decomposition of these single-source precursors to form phase-pure ZnO nanomaterials with specific morphologies is also a key area of ongoing research. The presence of hydroxyl groups within these clusters has been shown to significantly lower the decomposition temperature required for ZnO formation, highlighting a critical aspect of precursor design.

Integration of Zinc;2-methylpropan-2-olate in Hybrid Catalytic Systems

While specific examples detailing the integration of this compound into hybrid catalytic systems are not extensively documented in the reviewed literature, the broader field of zinc catalysis provides a strong basis for its potential in such applications. Zinc compounds are widely recognized for their catalytic activity in a variety of organic transformations, often in concert with other metals or co-catalysts.

Furthermore, zinc-based catalysts are often used in conjunction with co-catalysts. For example, in the context of polymerization, zinc complexes may be paired with a Lewis base to form a Lewis pair catalyst capable of polymerizing polar vinyl monomers with a high degree of control. The role of this compound in such a system could be as the primary zinc source, which, upon reaction with a suitable ligand and in the presence of a Lewis base, forms the active catalytic species.

Future research could focus on the systematic investigation of hybrid systems explicitly incorporating this compound. This would involve pairing it with other transition metals known for their catalytic prowess or with various organic co-catalysts to explore synergistic effects in reactions such as cross-coupling, hydroamination, and polymerization. The development of well-defined bimetallic complexes derived from this compound would be a critical step in understanding the structure-activity relationships in these hybrid catalytic systems.

Exploration of Sustainable and Green Synthetic Routes Utilizing Zinc Alkoxides

The exploration of sustainable and green synthetic routes is a cornerstone of modern chemistry, and zinc alkoxides, including this compound, are poised to play a significant role in this endeavor. Zinc is an earth-abundant and relatively non-toxic metal, making its compounds attractive alternatives to catalysts based on precious or heavy metals.

One promising area is the use of zinc-based catalysts for the synthesis of sustainable polymers. Research has demonstrated the utility of zinc-mediated reactions for producing biorenewable monomers that can undergo controlled polymerization to create materials with closed-loop recyclability. For example, a zinc-mediated allylation-lactonization one-pot reaction has been developed to synthesize methylene (B1212753) butyrolactone monomers from biorenewable aldehydes. These monomers can then be polymerized and, crucially, depolymerized with high monomer recovery, representing a truly sustainable approach. While this example uses metallic zinc, the principles could be extended to catalysis by zinc alkoxides.

Zinc catalysts are also effective in the depolymerization of plastics, such as poly(ethylene terephthalate) (PET), which is a key aspect of chemical recycling. Zinc(II) acetate (B1210297) has been shown to catalyze the methanolysis of PET, breaking it down into its constituent monomers which can then be used to produce new polymers. This compound, with its basic alkoxide ligands, could potentially offer alternative or enhanced reactivity in such solvolytic depolymerization processes.

Furthermore, zinc(II) catalysts are employed in reactions that utilize carbon dioxide as a C1 feedstock, a key goal of green chemistry. For example, the reaction of CO₂ with propargylic alcohols to form α-alkylidene cyclic carbonates can be efficiently catalyzed by a ZnI₂/NEt₃ system under solvent-free conditions at room temperature. This highlights the potential for zinc compounds to facilitate the conversion of a greenhouse gas into value-added chemicals under mild, sustainable conditions.

Future research will likely focus on expanding the scope of reactions where this compound and related zinc alkoxides can be used as catalysts for green synthetic transformations. This includes the development of catalytic systems for the synthesis of biodegradable polymers, the chemical recycling of a wider range of plastics, and the utilization of CO₂ and other renewable feedstocks.

Table 2: Examples of Zinc-Catalyzed Sustainable Synthetic Routes

Reaction Type Catalyst System Substrates Product Sustainability Aspect
Monomer Synthesis Zinc metal Biorenewable aldehydes, ethyl 2-(bromomethyl)acrylate Methylene butyrolactones Use of renewable feedstocks
Polymerization Lewis pair (e.g., MeAl(BHT)₂/IⁱPr) Methylene butyrolactones Poly(methylene butyrolactone)s Potential for closed-loop recycling
PET Depolymerization Zinc(II) acetate Poly(ethylene terephthalate), Methanol (B129727) Dimethyl terephthalate, Ethylene glycol Chemical recycling of plastic waste
CO₂ Utilization ZnI₂/NEt₃ Carbon dioxide, Propargylic alcohols α-Alkylidene cyclic carbonates Use of CO₂ as a C1 feedstock

Data compiled from multiple sources for illustrative purposes.

Emerging Roles in Energy Conversion, Storage, and Environmental Remediation Technologies

While direct applications of this compound in energy and environmental technologies are still emerging, its role as a precursor to functional materials like zinc oxide is well-established and points to significant potential. ZnO is a widely studied material for photocatalysis, a process with applications in both environmental remediation and energy conversion.

In environmental remediation, ZnO-based photocatalysts are effective in degrading a wide range of organic pollutants in water and air. The photocatalytic process involves the generation of reactive oxygen species upon illumination, which then break down complex organic molecules into simpler, less harmful substances. Materials derived from zinc alkoxides, including this compound, can be tailored to produce ZnO with specific morphologies and defect structures, which can enhance photocatalytic activity.

The green synthesis of ZnO nanoparticles, often using plant extracts, is another area of active research with a focus on environmental applications. These sustainably produced nanoparticles have shown promise as adsorbents for the removal of toxic heavy metal ions from water.

In the realm of energy storage, zinc-based batteries are gaining attention as a potentially safer and more cost-effective alternative to lithium-ion technologies, particularly for large-scale applications. Aqueous zinc-ion batteries and zinc-air batteries are two prominent examples. While the primary anode material is metallic zinc, the performance of these batteries is also dependent on the cathode materials and electrolytes. MOF-derived materials, for which zinc compounds can be precursors, are being explored as advanced electrode materials for zinc-ion batteries. The development of novel electrode materials derived from zinc alkoxide precursors could offer new avenues for improving the performance of these energy storage devices.

Future research directions include the development of methods to directly utilize zinc alkoxide-derived materials in these applications, rather than just as precursors to ZnO. This could involve creating hybrid organic-inorganic materials with tailored electronic and surface properties for enhanced photocatalysis or ion storage. For example, surface modification of photocatalysts or electrode materials using this compound could be a strategy to improve their performance and stability. Exploring the synthesis of novel zinc-containing coordination polymers or metal-organic frameworks from this precursor for use in gas storage or separation, relevant to energy and environmental concerns, is another promising area.

Q & A

Basic Research Questions

Q. What are the established synthesis methods for zinc 2-methylpropan-2-olate, and how do reaction conditions influence product purity?

  • Methodology :

  • Nucleophilic substitution : React 2-methylpropan-2-ol with zinc chloride in anhydrous conditions. Use reflux with a drying tube to prevent hydrolysis .
  • Grignard route : Treat methyl magnesium bromide with CO₂ to form 2-methylpropan-2-ol, followed by reaction with zinc salts .
  • Critical parameters : Temperature (60–80°C), solvent polarity (e.g., THF vs. ether), and stoichiometric ratios (1:2 Zn²⁺:ligand) affect crystallinity and yield.
    • Characterization : Confirm purity via elemental analysis, FT-IR (Zn–O stretching at 450–500 cm⁻¹), and XRD (compare lattice parameters to reference databases) .

Q. How can researchers distinguish zinc 2-methylpropan-2-olate from structurally similar zinc alkoxides?

  • Analytical workflow :

NMR : Compare ¹³C NMR shifts for the tert-butoxy group (δ ~70–75 ppm) with other alkoxides (e.g., methoxy: δ ~50 ppm) .

Thermogravimetric analysis (TGA) : Decomposition profiles differ; zinc 2-methylpropan-2-olate typically loses ligand fragments above 200°C .

X-ray crystallography : Resolve coordination geometry (tetrahedral vs. octahedral Zn centers) .

Advanced Research Questions

Q. How should researchers address contradictions in reported catalytic activity of zinc 2-methylpropan-2-olate across heterogeneous vs. homogeneous systems?

  • Experimental design :

  • Control variables : Isolate solvent effects (polar vs. non-polar), ligand dissociation rates, and surface area (for supported catalysts) .
  • Systematic review framework : Apply PICOT (Population: catalytic systems; Intervention: reaction medium; Comparison: homogeneous vs. heterogeneous; Outcome: turnover frequency; Time: steady-state kinetics) to structure meta-analyses .
    • Data reconciliation : Use Arrhenius plots to differentiate kinetic vs. thermodynamic dominance in conflicting studies .

Q. What strategies optimize the stability of zinc 2-methylpropan-2-olate in aqueous environments for biomedical applications?

  • Methodology :

  • Encapsulation : Embed in silica matrices or liposomes to limit hydrolysis .
  • pH modulation : Maintain pH > 8 to suppress protonation of alkoxide groups .
  • Stability testing : Monitor via UV-Vis (absorbance shifts at 270–300 nm) and ICP-OES (zinc ion leakage over 72 hours) .

Q. How can computational modeling (e.g., DFT) predict the reactivity of zinc 2-methylpropan-2-olate in novel reaction pathways?

  • Workflow :

Geometry optimization : Use B3LYP/6-31G(d) basis sets to model Zn–O bond lengths and angles .

Reactivity descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites .

Transition-state analysis : Simulate activation barriers for ligand exchange reactions (e.g., with aldehydes) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.